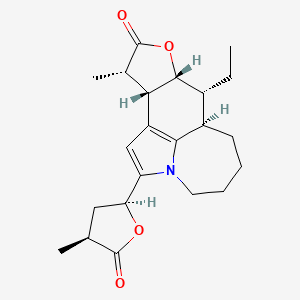
Bisdehydroneotuberostemonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisdehydroneotuberostemonine is a natural alkaloid compound isolated from the roots of the plant Stemona tuberosa. This compound belongs to the class of Stemona alkaloids, which are known for their diverse biological activities. This compound has a molecular formula of C₂₂H₂₉NO₄ and a molecular weight of 371.47 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Bisdehydroneotuberostemonine can be synthesized through various chemical reactions involving the precursor compounds found in Stemona tuberosa. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification and structural elucidation using techniques such as chromatography and spectroscopy .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves grinding the plant material, followed by solvent extraction, and subsequent purification steps to isolate the pure compound. The extraction process is optimized to ensure maximum yield and purity .
化学反应分析
Types of Reactions: Bisdehydroneotuberostemonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
科学研究应用
Bisdehydroneotuberostemonine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of alkaloids.
Biology: It is used to study the biological activities of alkaloids, including their effects on various biological systems.
Medicine: It has potential therapeutic applications, including antitussive, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of bisdehydroneotuberostemonine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in microglial cells, which is associated with its anti-inflammatory effects. The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .
相似化合物的比较
Bisdehydroneotuberostemonine is unique among Stemona alkaloids due to its specific structural features and biological activities. Similar compounds include:
Neotuberostemonine: Another alkaloid from with similar biological activities.
Bisdehydrotuberostemonine: A structurally related compound with significant inhibitory effects on nitric oxide production.
Epi-bisdehydroneotuberostemonine J: A stereoisomer with distinct biological properties
These compounds share similar structural motifs but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound .
属性
分子式 |
C22H29NO4 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
(9R,10R,11R,14S,15S)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |
InChI |
InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1 |
InChI 键 |
RFGMIDHPFYCJDM-HFZBNLGJSA-N |
手性 SMILES |
CC[C@@H]1[C@H]2CCCCN3C2=C(C=C3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C |
规范 SMILES |
CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
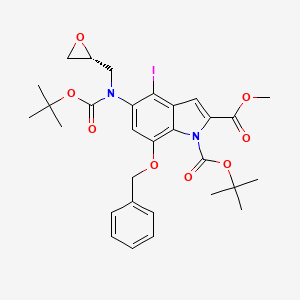
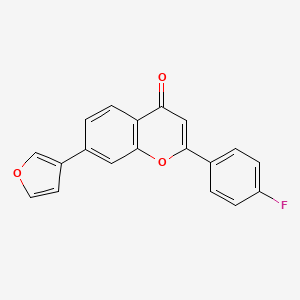
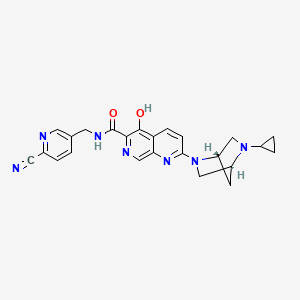

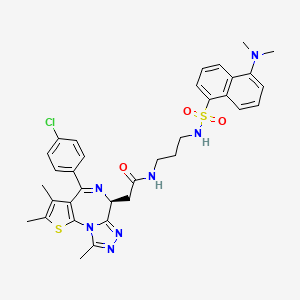
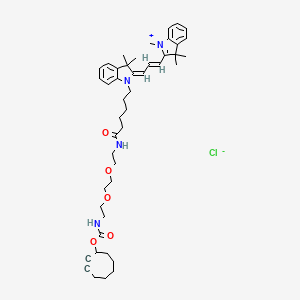
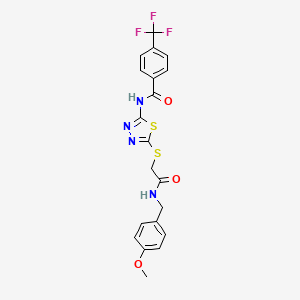
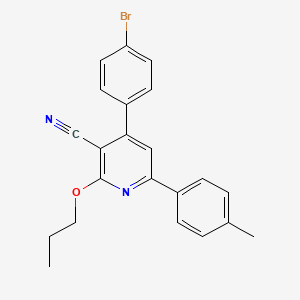
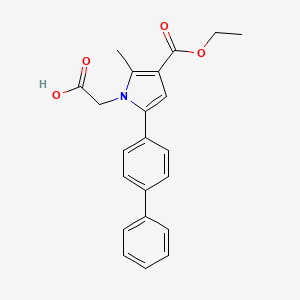

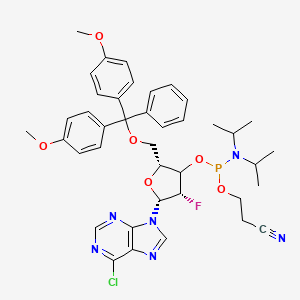
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
